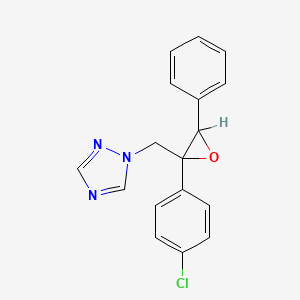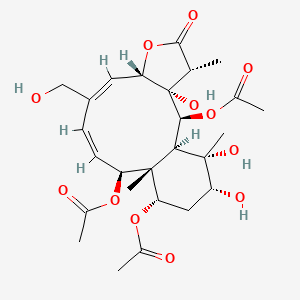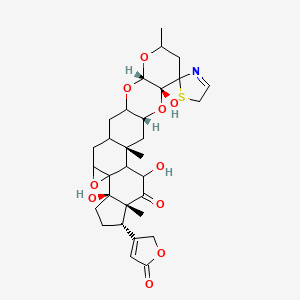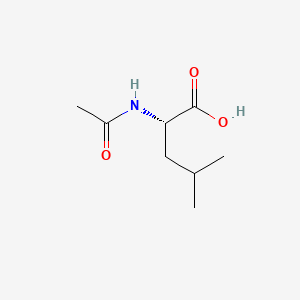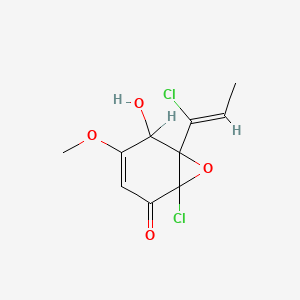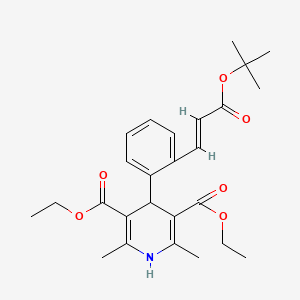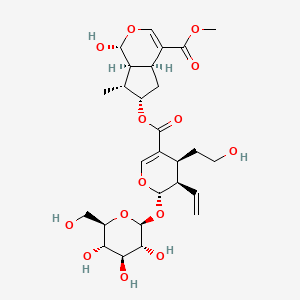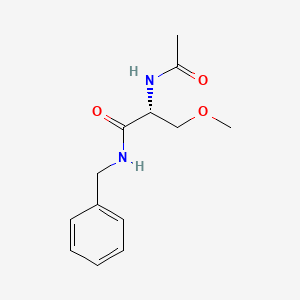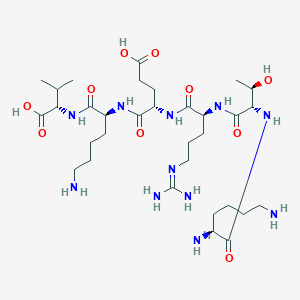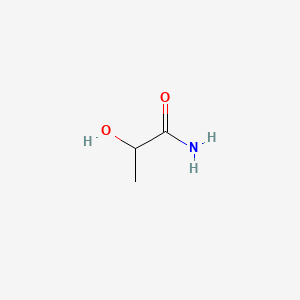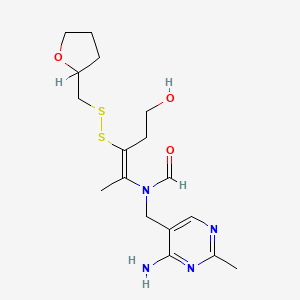
富硫胺
描述
科学研究应用
呋硫胺在化学、生物学、医学和工业领域具有广泛的科学研究应用。 在医学上,它用于治疗硫胺素缺乏症,并已被建议用于几种非缺乏症疾病 . 研究表明,呋硫胺可以通过减少耳蜗中活性氧的积累来预防药物性耳毒性 . 它还可以通过抑制炎症和代谢重编程来减轻脉络膜新生血管形成 . 此外,呋硫胺因其强大的抗氧化和抗炎作用,已被研究用于预防肺癌的生长和扩散 .
作用机制
呋硫胺通过增强体内硫胺素的生物利用度来发挥作用。它是硫胺素的脂溶性衍生物,与水溶性硫胺素相比,它能够更有效地穿过细胞膜。 一旦进入细胞,呋硫胺就会转化为硫胺素,然后参与各种生化途径,包括三羧酸循环和戊糖磷酸途径 . 这些途径对于能量产生以及核苷酸和氨基酸的合成至关重要。 呋硫胺还具有抗氧化特性,可减少氧化应激并防止细胞损伤 .
生化分析
Biochemical Properties
Fursultiamine plays a significant role in biochemical reactions. It is a disulfide derivative of thiamine, and chemically similar to allithiamine . As a derivative of vitamin B1, it participates in the metabolism of carbohydrates and amino acids
Cellular Effects
Fursultiamine has been shown to have significant effects on various types of cells and cellular processes. For instance, in a study on choroidal neovascularization, fursultiamine significantly decreased vascular leakage and lesion size, as well as the numbers of both choroidal and retinal inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α . It influences cell function by modulating the inflammatory response and metabolic reprogramming .
Dosage Effects in Animal Models
In a study on rabbit experimental osteoarthritis, a combined treatment with glucosamine hydrochloride, chondroitin sulfate, and fursultiamine showed a significant reduction in the severity of macroscopic and histologic lesions compared with placebo-treated rabbits
Metabolic Pathways
Fursultiamine is involved in the metabolism of carbohydrates and amino acids due to its role as a vitamin B1 derivative
准备方法
呋硫胺由蒜硫胺合成,蒜硫胺是天然存在的硫胺素衍生物。 合成路线包括在特定条件下使硫胺素与四氢呋喃甲基二硫化物反应,形成呋硫胺 . 该反应通常需要受控的环境,并具有精确的温度和 pH 条件,以确保获得所需的产物。工业生产方法涉及使用类似反应条件的大规模合成,但针对更高的产量和纯度进行了优化。
化学反应分析
呋硫胺经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,呋硫胺的氧化会导致二硫键的形成,而还原会导致这些键断裂形成硫醇基团 .
相似化合物的比较
呋硫胺在硫胺素衍生物中是独一无二的,因为它具有更高的脂溶性和生物利用度。类似的化合物包括苯福硫胺 (S-苯甲酰硫胺 O-单磷酸盐) 和蒜硫胺。 苯福硫胺是另一种脂溶性硫胺素衍生物,与水溶性硫胺素相比,它与生物利用度的显着改善有关 . 蒜硫胺,呋硫胺的前体,是一种天然存在的硫胺素衍生物,具有类似的特性,但生物利用度较低 . 呋硫胺的独特性在于它能够更有效地穿过细胞膜,使其成为治疗硫胺素缺乏症和其他相关疾病的更有效方法。
属性
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S2/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLXCMOFVBXEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023084 | |
| Record name | Fursultiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804-30-8 | |
| Record name | Fursultiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=804-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fursultiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A1: Fursultiamine directly interferes with hepcidin binding to its receptor, ferroportin, by blocking the ferroportin C326 thiol residue essential for hepcidin binding [, ].
A2: By blocking hepcidin binding, fursultiamine prevents hepcidin-induced ferroportin ubiquitination, endocytosis, and degradation. This allows for continuous cellular iron export despite the presence of hepcidin [, ].
A3: Yes, fursultiamine has been shown to enhance mitochondrial respiration in retinal pigment epithelium (RPE) cells treated with lipopolysaccharide (LPS) []. It also attenuates hypoxia-induced aberrations in RPE cells, including lactate production and inhibitory phosphorylation of pyruvate dehydrogenase [].
A4: Fursultiamine has been shown to attenuate hypoxia-induced VEGF secretion and mitochondrial fission in primary human RPE cells. This suggests a potential role in regulating angiogenesis [].
ANone: The molecular formula of fursultiamine is C17H26N4O6S2, and its molecular weight is 430.55 g/mol.
A6: While specific spectroscopic data wasn't detailed in the provided abstracts, a study used chemiluminescence properties for fursultiamine detection []. This suggests potential applications of spectroscopic techniques for its characterization.
A7: Fursultiamine's stability in liquid formulations can be improved by adding gallic acid, its salt, or its ester. This suggests potential challenges with its stability in standard liquid formulations [].
ANone: Based on the provided abstracts, fursultiamine does not exhibit direct catalytic properties. Its primary mechanism of action revolves around inhibiting the hepcidin-ferroportin interaction and modulating cellular processes.
A9: Yes, molecular docking studies have investigated the interaction of fursultiamine with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the viral 3CL protease [, ]. These studies suggest that fursultiamine could potentially inhibit viral entry and replication.
A10: While both fursultiamine and benfotiamine are lipid-soluble thiamine derivatives, they exhibit different mechanisms of action and pharmacological profiles []. For instance, benfotiamine, but not fursultiamine, significantly elevated the phosphorylation level of glycogen synthase kinase-3α and -3β, and reduced their enzymatic activities in the amyloid precursor protein/presenilin-1 transgenic brain []. Thiamine itself and another derivative, benfotiamine, did not show the same hepcidin antagonism as fursultiamine [].
A11: The need to enhance stability in liquid formulations by adding gallic acid or its derivatives suggests potential challenges in achieving optimal stability [].
A14: While not explicitly stated in the abstracts, the observation of fursultiamine's effects on brain tissue in a study focusing on Alzheimer's disease [] implies it can cross the blood-brain barrier.
A15: Despite its in vitro potency, fursultiamine's rapid conversion to inactive metabolites in vivo might limit its ability to consistently antagonize hepcidin's effects on serum iron levels [, ]. This highlights the need for further research to optimize its pharmacokinetic properties.
A17: Studies have utilized several animal models to explore the effects of fursultiamine, including: * Laser-induced choroidal neovascularization mouse model [] * Athymic nude mice xenograft models for lung cancer [] and colon cancer []. * Mouse cochlear explant culture system [] * Amyloid precursor protein/presenilin-1 transgenic mice (Alzheimer's disease model) [] * Yellow catfish (Pelteobagrus fulvidraco) for Aeromonas veronii-induced ascites disease []
A18: In a laser-induced CNV mouse model, fursultiamine significantly decreased vascular leakage, lesion size, and the number of both choroidal and retinal inflammatory cytokines []. This suggests potential therapeutic benefits for neovascular age-related macular degeneration.
A19: Fursultiamine pretreatment in mice reduced cisplatin and kanamycin-induced damage to both inner and outer hair cells in the cochlea []. This suggests a potential protective effect against drug-induced hearing loss.
A20: Chronic benfotiamine treatment enhanced spatial memory in amyloid precursor protein/presenilin-1 transgenic mice []. Additionally, it reduced amyloid plaque numbers and phosphorylated tau levels in the brains of these mice []. These findings highlight fursultiamine's potential therapeutic benefits for Alzheimer's disease.
A21: While the provided abstracts don't directly mention resistance development to fursultiamine, a study targeting HlyU in Vibrio vulnificus found that FTH treatment did not induce antivirulence resistance []. This suggests that fursultiamine might be less prone to resistance development compared to traditional antibiotics.
A22: While generally considered safe, one case study reported a patient experiencing severe edema and weight gain potentially linked to marginal thiamine deficiency, which was successfully treated with fursultiamine []. This case highlights the importance of monitoring patients for potential adverse effects.
A25: A highly sensitive chemiluminescence method based on the enhancement of the luminol-H2O2-fursultiamine system by silver nanoparticles has been developed for fursultiamine quantification []. Additionally, HPLC methods have been used to determine fursultiamine hydrochloride in pharmaceutical preparations [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


